3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Its structure features a bicyclic thienopyrimidine core fused with a tetrahydrobenzene ring, substituted at the 3-position with a 4-ethoxyphenyl group and at the 2-position with a 3-methoxybenzylsulfanyl moiety. These substituents modulate electronic and steric properties, influencing bioavailability and target interactions. Thienopyrimidinones are frequently explored for antimicrobial, antifungal, and anticancer activities due to their ability to mimic purine bases in biological systems .
Properties
Molecular Formula |
C26H26N2O3S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H26N2O3S2/c1-3-31-19-13-11-18(12-14-19)28-25(29)23-21-9-4-5-10-22(21)33-24(23)27-26(28)32-16-17-7-6-8-20(15-17)30-2/h6-8,11-15H,3-5,9-10,16H2,1-2H3 |
InChI Key |
NINGVRPKILHPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)OC)SC5=C3CCCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s 4-ethoxyphenyl group increases lipophilicity compared to analogues with 4-methoxyphenyl () or 4-fluorophenyl () substituents. This may enhance membrane permeability but reduce aqueous solubility . 3-Methoxybenzylsulfanyl vs.
Biological Activity Trends: Compounds with halogenated substituents (e.g., 4-bromo in -dichloro in ) often exhibit enhanced antifungal activity due to increased electrophilicity and target binding . However, the target compound’s ethoxy/methoxy groups may prioritize metabolic stability over potency . Antimicrobial Activity: Derivatives with hydrazine or triazole moieties () show pronounced activity, suggesting that the target compound’s sulfanyl group could be further modified for optimization .
Synthetic Flexibility: The thienopyrimidinone core allows diverse substitutions at the 2- and 3-positions, as demonstrated by analogues with alkyl (), aryloxy (), and heteroaryl groups (). The target compound’s ethoxy/methoxy combination balances steric bulk and electronic effects .
Research Findings and Pharmacological Potential
- Antifungal Activity: reports that analogues with chlorophenoxy groups (e.g., 6h) exhibit strong antifungal activity, likely via inhibition of fungal cytochrome P450 enzymes. The target compound’s ethoxy/methoxy substituents may reduce toxicity while maintaining moderate activity .
- Antimicrobial Potential: highlights that hydrazinothieno[2,3-d]pyrimidines derivatives show broad-spectrum antimicrobial effects. The target’s sulfanyl group could be a viable site for further functionalization to enhance activity .
- Structural Insights: X-ray crystallography data () confirm the planar geometry of the thienopyrimidinone core, critical for intercalation into DNA or enzyme active sites. Substitutions at the 2-position influence dihedral angles and packing efficiency, affecting crystallinity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
